molecular formula C18H16N2O5 B2360860 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 899398-42-6

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No. B2360860
CAS RN: 899398-42-6
M. Wt: 340.335
InChI Key: GKFACZQRJYFECC-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 11 novel compounds based on vaniline and benzylidenehydrazine structure were synthesized with various substituents on the phenyl aromatic ring of the molecule and evaluated as tyrosinase inhibitors .


Molecular Structure Analysis

The molecular formula of the compound is C18H16N2O5 . It has an average mass of 340.330 Da and a monoisotopic mass of 340.105927 Da .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown promise in anticancer research. They exhibit significant cell growth inhibitory effects on various cancer cell lines. For instance, certain benzofuran compounds have demonstrated inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cell lines . The compound may serve as a scaffold for developing new anticancer agents, leveraging its structural features to target specific cancer pathways.

Antibacterial and Antifungal Properties

Studies have indicated that benzofuran derivatives possess strong antibacterial and antifungal activities . This makes them valuable in the development of new antibiotics and antifungals, especially in an era where antibiotic resistance is a growing concern. The compound’s ability to interfere with bacterial and fungal cell wall synthesis or protein function could be harnessed for therapeutic applications.

Anti-Oxidative Effects

Benzofuran derivatives are known for their anti-oxidative properties . They can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases. The compound could be explored for its potential use in preventing or treating conditions associated with oxidative damage.

Antiviral Applications

The antiviral activity of benzofuran derivatives is another area of interest. Some benzofuran compounds have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease . Research into the compound’s mechanism of action against viruses could lead to novel antiviral treatments.

Analgesic and Anti-Inflammatory Uses

Benzofuran derivatives have also been reported to exhibit analgesic and anti-inflammatory effects . This suggests potential applications in pain management and the treatment of inflammatory conditions. The compound’s ability to modulate inflammatory mediators could be beneficial in creating new anti-inflammatory drugs.

Neuroprotective Potential

Given the anti-oxidative and anti-inflammatory properties of benzofuran derivatives, they may offer neuroprotective benefits . They could be investigated for their ability to protect neuronal cells from damage, which is crucial in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-19(2)10-14-15(21)7-6-13-17(22)16(25-18(13)14)9-11-4-3-5-12(8-11)20(23)24/h3-9,21H,10H2,1-2H3/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFACZQRJYFECC-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.